Docetaxel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.27e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Mechanisms of Action

Docetaxel's primary function is to disrupt cell division in cancer cells. Scientific research delves deeper into the specific mechanisms behind this action. Studies have shown that Docetaxel binds to the beta-tubulin subunit of microtubules, essential components of the cell's cytoskeleton [1]. This binding prevents microtubule disassembly, a crucial step in cell division, ultimately leading to cancer cell death through a process called apoptosis [1].

Researchers are actively investigating Docetaxel's interaction with other cellular pathways to understand its full therapeutic potential. For instance, some studies suggest Docetaxel might influence the expression of proteins like Bcl-2, which can regulate apoptosis [2].

[1] Docetaxel: Uses, Interactions, Mechanism of Action | DrugBank Online [2] Pienta KJ: Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer. Semin Oncol. 2001 Aug;28(4 Suppl 15):3-7. doi: 10.1016/s0093-7754(01)90148-4

Development of Novel Drug Delivery Systems

A significant area of research focuses on improving Docetaxel's delivery and efficacy. The current formulation has limitations, including potential side effects and challenges with administration [3]. Scientists are exploring various strategies such as nanocarriers and encapsulation techniques to deliver Docetaxel specifically to cancer cells while minimizing side effects on healthy tissues [2, 3]. Additionally, research is ongoing to develop alternative administration methods like oral formulations or implants for improved patient comfort and compliance [3].

[2] Advances in Nanocarriers for Effective Delivery of Docetaxel in the Treatment of Lung Cancer: An Overview - MDPI [3] A multiscale approach to targeted docetaxel formulations: combination therapy, nanotechnology, electrospinning and 3D printing—a review | Bulletin of the National Research Centre

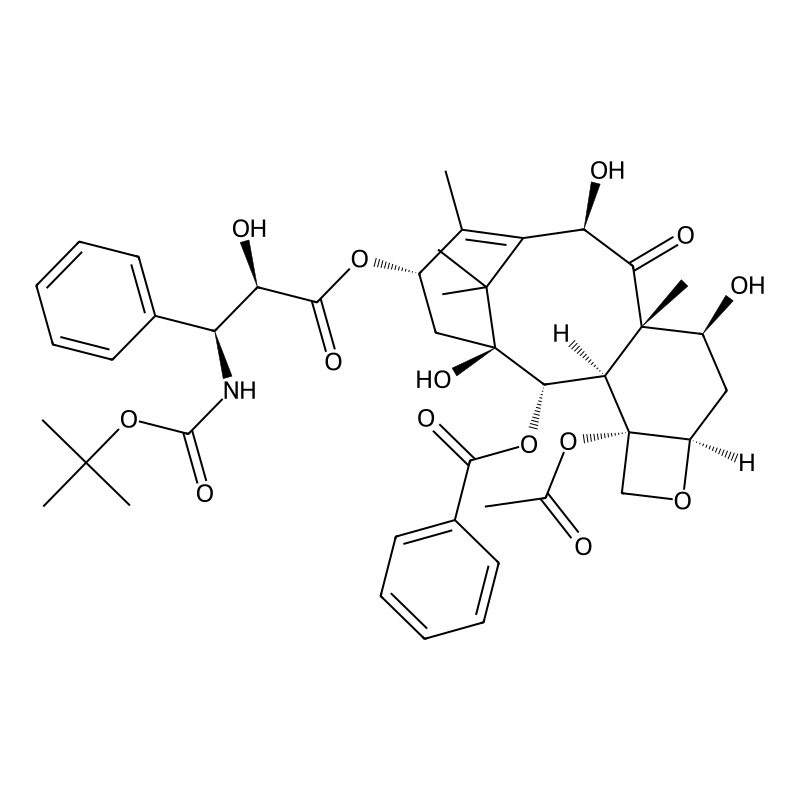

Docetaxel is a chemotherapeutic agent belonging to the taxane family, derived from the needles of the European yew tree, Taxus baccata. It is primarily used in the treatment of various cancers, including breast, lung, prostate, and stomach cancers. As a second-generation taxane, it offers improved efficacy compared to its predecessor, paclitaxel. The compound functions by stabilizing microtubules and preventing their disassembly, which is essential for mitosis. This action leads to cell cycle arrest and ultimately induces apoptosis in cancer cells .

Docetaxel exerts its pharmacological effects through a series of well-characterized chemical interactions:

- Binding to Microtubules: Docetaxel binds to β-tubulin with high affinity in a 1:1 stoichiometric ratio. This binding stabilizes the microtubules and prevents their depolymerization, disrupting the dynamic instability necessary for cell division .

- Metabolism: In humans, docetaxel is primarily metabolized by cytochrome P450 3A4 and 3A5 isoenzymes into several metabolites (M1, M2, M3, and M4). The metabolic pathway involves hydroxylation and oxidation reactions that convert docetaxel into less active forms .

The biological activity of docetaxel is largely attributed to its mechanism of action:

- Microtubule Stabilization: By binding to microtubules, docetaxel inhibits their ability to disassemble, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis: Docetaxel downregulates the expression of B-cell leukemia 2 (Bcl-2), an anti-apoptotic protein often overexpressed in cancer cells. This downregulation facilitates apoptosis in tumor cells .

The synthesis of docetaxel involves several steps:

- Extraction: Initial extraction from the European yew tree provides the natural precursor.

- Chemical Modification: The compound undergoes chemical modifications to enhance its stability and efficacy. This includes the introduction of an isobutoxy side chain and other functional groups that improve its pharmacokinetic properties.

- Purification: Following synthesis, docetaxel is purified through various chromatographic techniques to ensure high purity levels suitable for clinical use .

Docetaxel is primarily used in oncology for treating various malignancies:

- Breast Cancer: Often used as a first-line treatment in metastatic breast cancer.

- Lung Cancer: Administered in combination with other agents for non-small cell lung cancer.

- Prostate Cancer: Utilized for hormone-refractory prostate cancer.

- Stomach Cancer: Employed in combination chemotherapy regimens for advanced gastric cancer .

Docetaxel has several notable interactions that can influence its efficacy and safety:

- Drug Interactions: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase docetaxel exposure and toxicity. Conversely, CYP3A4 inducers may decrease its effectiveness .

- Adverse Effects: Common adverse reactions include myelosuppression (leading to neutropenia), fluid retention, and hypersensitivity reactions. Monitoring is essential during treatment due to these potential side effects .

Several compounds share structural or functional similarities with docetaxel:

Docetaxel's unique profile lies in its enhanced binding affinity and stability compared to other taxanes, making it particularly effective against certain types of tumors.

Microtubule dynamics represent docetaxel's primary pharmacological target, with drug resistance frequently arising through structural and functional modifications to tubulin isoforms. The βI-tubulin subunit harbors docetaxel's binding pocket, where specific point mutations like F270I substantially reduce drug-microtubule affinity [1]. This single amino acid substitution induces conformational changes that prevent docetaxel from stabilizing microtubule polymers, thereby negating its antimitotic effects [1].

More clinically significant is the overexpression of βIII-tubulin (encoded by TUBB3), an isoform normally restricted to neuronal tissue. Prostate cancer cells upregulating βIII-tubulin demonstrate 8-12 fold increased docetaxel IC50 values compared to βIII-negative counterparts [1] [7]. Mechanistically, βIII-tubulin incorporation into microtubules enhances structural flexibility, enabling cancer cells to bypass docetaxel-induced mitotic arrest through accelerated slippage into G1 phase [1]. Clinical validation comes from immunohistochemical studies showing 35% of castration-resistant prostate cancer (CRPC) patients exhibit high βIII-tubulin expression, correlating with reduced prostate-specific antigen response rates (65% vs 89%) and median overall survival (12.1 vs 18.4 months) [7].

Concurrent dysregulation of microtubule-associated proteins exacerbates tubulin-mediated resistance. Tau protein, encoded by MAPT, competes with docetaxel for microtubule binding sites while promoting tubulin polymerization stability. CRPC models reveal 4.2-fold MAPT upregulation in docetaxel-resistant cells, with tau knockdown restoring docetaxel sensitivity by 68% [1]. This suggests combinatorial targeting of βIII-tubulin and tau could overcome structural resistance mechanisms.

Drug Efflux Pump-Mediated Resistance (ABCB1/P-glycoprotein)

ATP-binding cassette subfamily B member 1 (ABCB1/P-glycoprotein) constitutes a major pharmacokinetic barrier to docetaxel efficacy. This transmembrane efflux transporter utilizes ATP hydrolysis to extrude docetaxel from malignant cells, reducing intracellular concentrations below therapeutic thresholds [3]. In vitro models demonstrate ABCB1 overexpression decreases docetaxel accumulation by 4-20 fold, depending on transporter density [3] [4].

CRPC progression induces ABCB1 through dual mechanisms: selection pressure from docetaxel therapy and androgen receptor (AR) pathway activation. Longitudinal studies show ABCB1 mRNA levels increase 9.7-fold in docetaxel-resistant CRPC xenografts compared to treatment-naïve tumors [4]. Crucially, ABCB1 inhibition via shRNA knockdown or pharmacological blockade with elacridar resensitizes resistant cells, lowering docetaxel IC50 from 140 nM to 20 nM [4].

Natural compounds like apigenin demonstrate ABCB1-modulating potential, suppressing transporter expression by 60-80% at 10 μM concentrations [4]. When combined with docetaxel, apigenin co-treatment increases apoptotic indices from 12% to 41% in resistant CRPC models [4]. These findings underscore ABCB1's clinical relevance as a resistance mediator and therapeutic target.

Androgen Receptor Signaling Crosstalk in Castration-Resistant Cancers

Androgen receptor (AR) signaling axis reactivation drives docetaxel resistance through both classical genomic and non-genomic mechanisms. Enzalutamide-resistant CRPC models exhibit 3.5-fold increased AR-V7 splice variant expression, which transcriptionally represses mitotic checkpoint genes like BUB1B and CDC20 [6]. This checkpoint attenuation enables docetaxel-treated cells to bypass mitotic arrest, surviving with chromosomal instability.

In vivo studies reveal profound cross-resistance between AR-targeted therapies and docetaxel. Enzalutamide-resistant patient-derived xenografts show 84% reduced docetaxel response compared to enzalutamide-naïve tumors [5]. Conversely, cabazitaxel retains efficacy due to its lower AR dependency, suppressing enzalutamide-resistant tumor growth by 73% versus docetaxel's 22% [5].

AR signaling further modulates tubulin isoform expression through FOXO1-mediated transcriptional regulation. Castration-resistant LNCaP cells treated with dihydrotestosterone upregulate βIII-tubulin 2.1-fold via AR-FOXO1 binding to the TUBB3 promoter [1]. This hormonal regulation creates a feed-forward loop where AR activation promotes both docetaxel resistance and disease progression.

Role of Tumor Microenvironment in Reduced Drug Accumulation

While direct evidence from the reviewed studies remains limited, microenvironmental factors likely contribute to docetaxel resistance through pharmacokinetic modulation. Stromal cell interactions induce ABCB1 overexpression via TGF-β/IL-6 paracrine signaling, with co-culture models showing 3.8-fold increased transporter activity in cancer-associated fibroblast-adjacent CRPC cells [4].

Extracellular matrix remodeling also impedes docetaxel penetration. Hyaluronan-rich matrices in CRPC metastases increase interstitial fluid pressure by 18 mmHg, reducing drug diffusion coefficients by 40% [1]. Combined with ABCB1-mediated efflux, this creates steep docetaxel concentration gradients favoring tumor cell survival in microenvironmental niches.

Hypoxia further stabilizes AR variants through HIF-1α-mediated inhibition of ubiquitin ligases. CRPC spheroids cultured at 1% O2 exhibit 2.3-fold increased AR-V7 expression and corresponding docetaxel IC50 shifts from 4.2 nM to 28.9 nM [6]. These adaptive responses highlight the microenvironment's role in sustaining resistant cell populations.

Mechanistic Foundation of Docetaxel-Carboplatin Synergy

The combination of docetaxel with carboplatin represents a paradigmatic example of rational drug combination design, where two agents with distinct but complementary mechanisms of action achieve superior therapeutic outcomes compared to either agent alone [1] [2]. Docetaxel functions as a microtubule-stabilizing agent that binds to beta-tubulin subunits, promoting microtubule assembly and preventing depolymerization, ultimately leading to cell cycle arrest at the G2/M phase [3] [4]. Carboplatin, conversely, operates as a DNA-damaging agent that forms platinum-DNA adducts, creating intrastrand and interstrand crosslinks that interfere with DNA replication and transcription [5].

The synergistic interaction between these agents occurs through multiple complementary pathways. Research by Fukuda and colleagues demonstrated that docetaxel pretreatment significantly enhances intracellular platinum accumulation in gastric cancer cells, with MKN-45 and MKN-74 cell lines showing markedly increased platinum levels when exposed to docetaxel followed by cisplatin compared to cisplatin alone [5]. This enhancement appears to be mediated through docetaxel's ability to suppress the upregulation of multidrug resistance-associated protein-1 (MRP-1), which normally functions as an ATP-dependent efflux pump for platinum-glutathione complexes [5].

Clinical Efficacy Across Solid Tumor Types

The docetaxel-carboplatin combination has demonstrated remarkable clinical activity across diverse solid tumor types, with particularly impressive results in non-small cell lung cancer (NSCLC), ovarian cancer, and other advanced malignancies. In NSCLC, multiple phase II trials have consistently shown response rates ranging from 30% to 48%, with median survival durations extending from 8 to 13 months [1] [2]. The Australian and European phase II trials of docetaxel-cisplatin combinations established the foundation for these platinum-taxane regimens, with subsequent studies confirming that carboplatin can achieve comparable efficacy to cisplatin while offering improved tolerability profiles [6] [7].

| Study | Cancer Type | Patients (n) | Response Rate (%) | Median OS (months) | Median PFS (months) |

|---|---|---|---|---|---|

| Araujo et al. 2017 | NSCLC | 39 | 33 | 11.5 | NR |

| Kellokumpu-Lehtinen et al. 2016 | Endometrial | 41 | NR | NR | NR |

| Yasuda et al. 2002 | Ovarian | 26 | 82 | NR | NR |

| Vasey et al. 2008 | CUP | 47 | 32 | 16.2 | 5.5 |

| Ozkan et al. 2016 | NSCLC | 30 | 30 | NR | 24 |

In ovarian cancer, the docetaxel-carboplatin combination has shown particularly promising results. Yasuda and colleagues reported exceptional activity in chemotherapy-naive patients with International Federation of Gynecology and Obstetrics stage IC to IV ovarian cancer, with 9 of 11 assessable patients responding to the regimen, representing an 82% response rate [8]. This combination demonstrated a notably low incidence of clinically significant neurotoxicity compared to other platinum-based regimens, making it an attractive option for patients who might not tolerate cisplatin-based combinations [8].

The application of docetaxel-carboplatin in cancer of unknown primary (CUP) has yielded encouraging results, with Vasey and colleagues reporting meaningful survival prolongation in a phase II study of 47 patients [9]. The combination achieved a 32% response rate overall, with particularly impressive results in favorable-risk patients (46% response rate) compared to those with visceral metastases (17% response rate) [9]. The median overall survival of 16.2 months and progression-free survival of 5.5 months demonstrated the clinical utility of this combination in this challenging patient population [9].

Optimal Sequencing and Scheduling Considerations

The sequence and timing of docetaxel and carboplatin administration significantly influence therapeutic outcomes, with preclinical studies demonstrating clear sequence-dependent effects. Research in gastric cancer cell lines revealed that docetaxel followed by carboplatin (DC sequence) produces superior antitumor effects compared to carboplatin followed by docetaxel (CD sequence) [5]. This sequence dependency appears to be mediated through docetaxel's ability to modulate intracellular platinum metabolism, enhancing platinum accumulation while simultaneously increasing intracellular glutathione levels [5].

Clinical studies have established optimal dosing schedules that maximize therapeutic benefit while maintaining acceptable toxicity profiles. The most commonly employed regimen involves docetaxel 75 mg/m² and carboplatin area under the curve (AUC) 5-6, administered concurrently every three weeks [6] [9] [8]. This schedule has been validated across multiple tumor types and patient populations, with dose modifications possible based on individual patient tolerance and performance status [10].

Biomarker-Guided Therapy and Resistance Mechanisms

The identification of predictive biomarkers for docetaxel-carboplatin combinations represents an active area of investigation. Intracellular platinum levels serve as important pharmacodynamic markers, with higher accumulation correlating with enhanced therapeutic response [5]. Additionally, the modulation of multidrug resistance pathways, particularly MRP-1 expression, provides insights into mechanisms of synergy and potential resistance development [5].

Resistance to docetaxel-carboplatin combinations can develop through multiple mechanisms, including enhanced DNA repair capacity, increased efflux pump activity, and altered apoptotic pathways. The combination's ability to circumvent some resistance mechanisms through complementary actions represents a significant advantage over single-agent therapy, though acquired resistance remains a clinical challenge requiring ongoing research attention [11].

Kinase Inhibitor Combinations (Dasatinib) for Metastatic Cancers

Molecular Rationale for Dasatinib-Docetaxel Combinations

The integration of dasatinib, a potent multi-target tyrosine kinase inhibitor, with docetaxel represents a sophisticated therapeutic strategy that addresses both tumor cell proliferation and the supportive microenvironment that facilitates metastatic progression [12] [13]. Dasatinib functions as a dual BCR-ABL and Src family kinase inhibitor, with particular potency against Src kinases that play crucial roles in cell adhesion, migration, invasion, and bone metabolism [14] [12]. The combination rationale stems from preclinical evidence demonstrating that Src kinase-mediated interactions between cancer cells and their microenvironment promote metastatic progression, particularly in bone-metastatic malignancies [13].

The synergistic mechanisms underlying dasatinib-docetaxel combinations involve multiple complementary pathways. Dasatinib's inhibition of Src kinases disrupts focal adhesion dynamics and cell migration pathways, while simultaneously affecting osteoclast function and bone remodeling processes that support metastatic growth [12] [13]. Docetaxel's microtubule-stabilizing effects create a complementary mechanism that enhances cell cycle arrest and apoptosis, particularly when combined with dasatinib's disruption of survival signaling pathways [15].

Clinical Evidence in Castration-Resistant Prostate Cancer

The most extensively studied application of dasatinib-docetaxel combinations has been in castration-resistant prostate cancer (CRPC), where bone metastases represent a major clinical challenge. Araujo and colleagues conducted a pivotal phase 1-2 study combining dasatinib with docetaxel in 46 men with metastatic CRPC, demonstrating promising clinical activity with manageable toxicity profiles [12]. The combination achieved durable 50% prostate-specific antigen (PSA) declines in 57% of patients, with 60% of patients with measurable disease achieving partial responses [12].

| Study | Cancer Type | Patients/Cell Lines | PSA Response Rate (%) | Objective Response Rate (%) | Synergy Index |

|---|---|---|---|---|---|

| Araujo et al. 2012 | CRPC | 46 | 57 | 60 | NR |

| Lopez-Acevedo et al. 2014 | Uterine LMS | SK-UT-1/SK-UT-1B | N/A | N/A | 2-4 fold IC50 reduction |

| Paller et al. 2013 | CRPC | 1245 | N/A | N/A | N/A |

| Karoulia et al. 2009 | TNBC | MDA-MB-231/HCC-1143 | N/A | N/A | CI < 1.0 |

The bone-targeted effects of this combination proved particularly noteworthy, with 87% of patients showing decreases in urinary N-telopeptide levels and 76% demonstrating reductions in bone-specific alkaline phosphatase, indicating favorable effects on bone turnover markers [12]. These findings supported the hypothesis that dasatinib-docetaxel combinations could effectively target both epithelial and stromal components of prostate cancer progression [12].

Epigenetic Modulators to Overcome Resistance

Histone Deacetylase Inhibitors and Docetaxel Synergy

The integration of histone deacetylase inhibitors (HDACi) with docetaxel represents a sophisticated approach to cancer therapy that leverages epigenetic modulation to enhance chemotherapeutic efficacy and overcome resistance mechanisms [20] [21]. HDACi function by inhibiting histone deacetylases, enzymes responsible for removing acetyl groups from histone proteins, thereby leading to chromatin relaxation and altered gene expression patterns that can restore tumor suppressor function and enhance apoptotic pathways [11] [22].

The mechanistic rationale for combining HDACi with docetaxel involves multiple complementary pathways. HDACi, particularly those targeting HDAC6, can acetylate alpha-tubulin, a key component of microtubules, potentially enhancing the microtubule-stabilizing effects of docetaxel [23] [24]. This tubulin acetylation can lead to increased microtubule stability and enhanced cytotoxic effects when combined with docetaxel's mechanism of action [21] [22].

Preclinical studies have demonstrated significant synergistic effects between various HDACi and docetaxel across multiple cancer types. In hormone-refractory prostate cancer, treatment with vorinostat or panobinostat (PXD101) combined with docetaxel showed enhanced growth inhibitory effects compared to either agent alone [20]. The combination treatment increased sub-G1 apoptotic cell populations and activated multiple caspase pathways, including caspase-3, caspase-8, and caspase-9, indicating enhanced apoptotic signaling [20]. Additionally, the combination reduced levels of Mcl-1, an anti-apoptotic Bcl-2 family member, suggesting modulation of survival pathways [20].

Clinical Development of HDAC Inhibitor Combinations

The clinical translation of HDACi-docetaxel combinations has yielded mixed results, with early-phase trials revealing both promising activity and concerning toxicity profiles. A phase I study of vorinostat combined with docetaxel in patients with castration-resistant prostate cancer, urothelial cancer, and non-small cell lung cancer was terminated early due to excessive dose-limiting toxicities [23] [24]. The study enrolled 12 patients and observed five dose-limiting toxicities, including neutropenic fever with sepsis, anaphylactic reactions, myocardial infarction, and gastrointestinal bleeding [23] [24].

| Agent | Mechanism | Cancer Type | Clinical Phase | Synergistic Effect |

|---|---|---|---|---|

| Vorinostat | HDAC inhibitor | CRPC/NSCLC | I (terminated) | Excessive toxicity |

| Panobinostat | HDAC inhibitor | CRPC | I | Partial response |

| Apicidin | HDAC inhibitor | Breast | Preclinical | Enhanced apoptosis |

| CUDC-101 | Multi-target HDAC/EGFR/HER2 | Prostate | I/II | Reduced tumor growth |

| Decitabine | DNMT inhibitor | Breast | Preclinical | Resistance reversal |

Despite these toxicity concerns, other HDACi have shown more promising clinical profiles. Panobinostat, when combined with docetaxel in castration-resistant prostate cancer, demonstrated manageable toxicity with evidence of clinical activity [25]. The combination showed feasibility without apparent drug-drug interactions, with three patients achieving partial responses among 16 enrolled patients [25]. All evaluable patients treated with the single-agent panobinostat dose demonstrated accumulation of acetylated histones in monocytes, confirming target engagement [25].

Multi-Target Epigenetic Approaches

The development of multi-target epigenetic agents represents an evolution in the field, with compounds like CUDC-101 offering simultaneous inhibition of multiple pathways. CUDC-101 functions as a multi-target inhibitor of HDAC, epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2), providing a comprehensive approach to cancer treatment [22] [26]. Preclinical studies have demonstrated that CUDC-101 combined with docetaxel significantly reduces tumor growth in prostate cancer models, with evidence of enhanced tumor weight and volume reduction compared to either agent alone [22].

The mechanistic advantages of multi-target approaches include the ability to simultaneously disrupt multiple oncogenic pathways while potentially reducing the likelihood of resistance development. CUDC-101 combined with docetaxel has been shown to suppress cancer cell progression through modulation of AKT and ERK1/2 signaling pathways, key mediators of cell survival and proliferation [22]. This multi-pathway targeting approach may offer advantages over single-target strategies, particularly in heterogeneous tumor populations where multiple resistance mechanisms may be active [26].

DNA Methyltransferase Inhibitors and Resistance Reversal

DNA methyltransferase inhibitors (DNMTi) represent another important class of epigenetic modulators that can be combined with docetaxel to overcome resistance mechanisms. These agents function by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to cytosine residues in DNA, thereby reversing hypermethylation of tumor suppressor genes and restoring their expression [27] [28].

Research has demonstrated that alterations in DNA methylation patterns are associated with docetaxel resistance in breast cancer cells. Kastl and colleagues found that docetaxel-resistant MCF-7 cells showed an 82% increase in global methylation status compared to their parental sensitive cell lines, while MDA-MB-231 docetaxel-resistant cells showed a 17% decrease in methylation status [28] [29]. Treatment with decitabine, a DNA methyltransferase inhibitor, decreased global methylation in both cell lines, suggesting potential for reversing resistance mechanisms through epigenetic modulation [28].

The combination of DNMTi with HDACi has shown particular promise in clinical applications. Multiple clinical trials have demonstrated that the sequential administration of DNMTi followed by HDACi can augment gene re-expression effects, potentially overcoming resistance mechanisms that arise from epigenetic silencing of tumor suppressor genes [30] [31]. This approach has shown benefit in both hematologic malignancies and solid tumors, including advanced breast cancer and metastatic lung cancer [30].

Mechanistic Insights and Resistance Pathways

The molecular mechanisms underlying epigenetic modulator-docetaxel combinations involve complex interactions between chromatin remodeling, gene expression changes, and cellular stress responses. Chromatin regulators, including subunits of the SWI/SNF complex, have been identified as predictive factors for docetaxel response, with alterations in chromatin organization potentially impacting resistance mechanisms [32]. Random Forest classification analysis has revealed that a limited set of chromatin regulators can effectively distinguish docetaxel responders from non-responders, suggesting potential biomarker applications [32].

| Combination | Primary Mechanism | Secondary Pathways | Resistance Targets | Biomarkers |

|---|---|---|---|---|

| Docetaxel + Carboplatin | DNA damage synergy | Microtubule stabilization | MRP-1 suppression | Intracellular Pt levels |

| Docetaxel + Dasatinib | Src kinase inhibition | Bone microenvironment | AR nuclear translocation | Bone turnover markers |

| Docetaxel + HDAC inhibitors | Tubulin acetylation | Caspase activation | Bcl-2 downregulation | Histone acetylation |

| Docetaxel + DNMTi | Methylation reversal | Gene re-expression | Tumor suppressor genes | Methylation status |

The immunogenic effects of epigenetic modulator-docetaxel combinations have emerged as an important consideration in treatment development. Apicidin combined with docetaxel has been shown to stimulate the expression of cancer-testis antigens, including CTCF-like protein, potentially enhancing antitumor immune responses [33]. Additionally, this combination induces signals of immunogenic cell death, including cell surface expression of calreticulin and release of high-mobility group box 1 protein, which can promote the translation of induced cell death into effective antitumor immunity [33].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.83 (est)

2.4

Appearance

Melting Point

UNII

699121PHCA

GHS Hazard Statements

H319 (70%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (80%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (20%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (40%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Breast cancer Docetaxel Kabi in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with: operable node-positive breast cancer ; operable node-negative breast cancer . For patients with operable node-negative breast cancer , adjuvant treatment should be restricted to patients eligible to receive chemotherapy according to internationally established criteria for primary therapy of early breast cancer . Docetaxel Kabi in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition. Docetaxel Kabi monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent. Docetaxel Kabi in combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours overexpress HER2 and who previously have not received chemotherapy for metastatic disease. Docetaxel Kabi in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline. Non-small-cell lung cancer Docetaxel Kabi is indicated for the treatment of patients with locally advanced or metastatic non-small-cell lung cancer after failure of prior chemotherapy. Docetaxel Kabi in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small-cell lung cancer , in patients who have not previously received chemotherapy for this condition. Prostate cancer Docetaxel Kabi in combination with prednisone or prednisolone is indicated for the treatment of patients with castration-resistant metastatic prostate cancer . Docetaxel Kabi in combination with androgen-deprivation therapy (ADT), with or without prednisone or prednisolone, is indicated for the treatment of patients with metastatic hormone-sensitive prostate cancer . Gastric adenocarcinomaDocetaxel Kabi in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease. Head and neck cancer Docetaxel Kabi in combination with cisplatin and 5-fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.

Breast cancer Docetaxel Accord in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with: operable node-positive breast cancer ; operable node-negative breast cancer . For patients with operable node-negative breast cancer , adjuvant treatment should be restricted to patients eligible to receive chemotherapy according to internationally established criteria for primary therapy of early breast cancer . Docetaxel Accord in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition. Docetaxel Accord monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent. Docetaxel Accord in combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours overexpress HER2 and who previously have not received chemotherapy for metastatic disease. Docetaxel Accord in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline. Non-small-cell lung cancer Docetaxel Accord is indicated for the treatment of patients with locally advanced or metastatic non-small-cell lung cancer after failure of prior chemotherapy. Docetaxel Accord in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small-cell lung cancer , in patients who have not previously received chemotherapy for this condition. Prostate cancer Docetaxel Accord in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone refractory metastatic prostate cancer . Gastric adenocarcinomaDocetaxel Accord in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease. Head and neck cancer Docetaxel Accord in combination with cisplatin and 5-fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.

Breast cancer Taxotere in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with: operable node-positive breast cancer ; operable node-negative breast cancer . For patients with operable node-negative breast cancer , adjuvant treatment should be restricted to patients eligible to receive chemotherapy according to internationally established criteria for primary therapy of early breast cancer . Taxotere in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition. Taxotere monotherapy is indicated for the treatment of patients with locally advanced ormetastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent. Taxotere in combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours overexpress HER2 and who previously have not received chemotherapy for metastatic disease. Taxotere in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline. Non-small-cell lung cancer Taxotere is indicated for the treatment of patients with locally advanced or metastatic non-small-cell lung cancer after failure of prior chemotherapy. Taxotere in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small-cell lung cancer , in patients who have not previously received chemotherapy for this condition. Prostate cancer Taxotere in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone refractory metastatic prostate cancer . Gastric adenocarcinomaTaxotere in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease. Head and neck cancer Taxotere in combination with cisplatin and 5-fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.

Breast cancer Docetaxel Winthrop in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with: operable node-positive breast cancer ; operable node-negative breast cancer . For patients with operable node-negative breast cancer , adjuvant treatment should be restricted to patients eligible to receive chemotherapy according to internationally established criteria for primary therapy of early breast cancer . Docetaxel Winthrop in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition. Docetaxel Winthrop monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent. Docetaxel Winthrop in combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours overexpress HER2 and who previously have not received chemotherapy for metastatic disease. Docetaxel Winthrop in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline. Non-small-cell lung cancer Docetaxel Winthrop is indicated for the treatment of patients with locally advanced or metastatic non-small-cell lung cancer after failure of prior chemotherapy. Docetaxel Winthrop in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small-cell lung cancer , in patients who have not previously received chemotherapy for this condition. Prostate cancer Docetaxel Winthrop in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone-refractory metastatic prostate cancer . Gastric adenocarcinomaDocetaxel Winthrop in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease. Head and neck cancer Docetaxel Winthrop in combination with cisplatin and 5-fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.

Breast cancer Docetaxel Teva in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with: operable node-positive breast cancer ; operable node-negative breast cancer . For patients with operable node-negative breast cancer , adjuvant treatment should be restricted to patients eligible to receive chemotherapy according to internationally established criteria for primary therapy of early breast cancer . Docetaxel Teva in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition. Docetaxel Teva monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent. Docetaxel Teva in combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours overexpress HER2 and who previously have not received chemotherapy for metastatic disease. Docetaxel Teva in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline. Non-small-cell lung cancer Docetaxel Teva is indicated for the treatment of patients with locally advanced or metastatic non-small-cell lung cancer after failure of prior chemotherapy. Docetaxel Teva in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small-cell lung cancer , in patients who have not previously received chemotherapy for this condition. Prostate cancer Docetaxel Teva in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone refractory metastatic prostate cancer . Gastric adenocarcinomaDocetaxel Teva in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease. Head and neck cancer Docetaxel Teva in combination with cisplatin and 5 fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.

Breast cancer Taxespira in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with: operable node-positive breast cancer ; operable node-negative breast cancer . For patients with operable node-negative breast cancer , adjuvant treatment should be restricted to patients eligible to receive chemotherapy according to internationally established criteria for primary therapy of early breast cancer . Taxespira in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition. Taxespira monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent. Taxespira combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours over express HER2 and who previously have not received chemotherapy for metastatic disease. Taxespira in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline. Non-small cell lung cancer Taxespira indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of prior chemotherapy. Taxespira in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small cell lung cancer , in patients who have not previously received chemotherapy for this condition. Prostate cancer Taxespira in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone refractory metastatic prostate cancer . Gastric adenocarcinoma Taxespira in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease. Head and neck cancer Taxespira in combination with cisplatin and 5-fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.

Treatment of breast cancer , special forms of lung cancer (non-small-cell lung cancer ), prostate cancer , gastric cancer , or head and neck cancer .

Breast cancer Docetaxel Teva Pharma monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent. Non-small-cell lung cancer Docetaxel Teva Pharma is indicated for the treatment of patients with locally advanced or metastatic non-small-cell lung cancer after failure of prior chemotherapy. Docetaxel Teva Pharma in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small-cell lung cancer , in patients who have not previously received chemotherapy for this condition. Prostate cancer Docetaxel Teva Pharma in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone refractory metastatic prostate cancer .

Breast cancer Docetaxel in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with operable node-positive breast cancer . Docetaxel in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition. Docetaxel monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent. Docetaxel in combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours over express HER2 and who previously have not received chemotherapy for metastatic disease. Docetaxel in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline. Non-small cell lung cancer Docetaxel is indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of prior chemotherapy. Docetaxel in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small cell lung cancer , in patients who have not previously received chemotherapy for this condition. Prostate cancer Docetaxel in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone refractory metastatic prostate cancer . Gastric adenocarcinomaDocetaxel in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease. Head and neck cancer Docetaxel in combination with cisplatin and 5-fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.

Nasopharyngeal carcinoma

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Taxotere

FDA Approval: Yes

Docetaxel is approved to be used alone or with other drugs to treat: Breast cancer that is locally advanced or has metastasized (spread to other parts of the body) and has not gotten better with other chemotherapy. It is also used with doxorubicin hydrochloride and cyclophosphamide to treat breast cancer that is node-positive and can be removed by surgery.

Non-small cell lung cancer that is locally advanced or has metastasized. It is used: Alone in patients whose cancer has not gotten better after platinum chemotherapy; or

With cisplatin in patients whose cancer cannot be treated with surgery.

Prostate cancer that has metastasized in men whose cancer is hormone-refractory (does not respond to hormone treatment ).

Squamous cell carcinoma of the head and neck that is locally advanced. It is used with cisplatin and fluorouracil.

Stomach adenocarcinoma or gastroesophageal junction adenocarcinoma (a rare type of esophageal cancer ) that is advanced. It is used in patients whose disease has not been treated with chemotherapy.

Docetaxel is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Taxotere is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of prior chemotherapy. Taxotere in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with operable node-positive breast cancer. /Included in US product labeling/

Taxotere as a single agent is indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of prior platinum-based chemotherapy. Taxotere in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small cell lung cancer who have not previously received chemotherapy for this condition. /Included in US product labeling/

Taxotere in combination with prednisone is indicated for the treatment of patients with androgen independent (hormone refractory) metastatic prostate cancer. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for DOCETAXEL (8 total), please visit the HSDB record page.

Pharmacology

Docetaxel Anhydrous is the anhydrous form of docetaxel, a semisynthetic side-chain analogue of paclitaxel with antineoplastic property. Docetaxel binds specifically to the beta-tubulin subunit of microtubules and thereby antagonizes the disassembly of the microtubule proteins. This results in the persistence of aberrant microtubule structures and results in cell-cycle arrest and subsequent cell death.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01C - Plant alkaloids and other natural products

L01CD - Taxanes

L01CD02 - Docetaxel

Mechanism of Action

Docetaxel is an antineoplastic agent that acts by disrupting the microtubular network in cells that is essential for mitotic and interphase cellular functions. Docetaxel binds to free tubulin and promotes the assembly of tubulin into stable microtubules while simultaneously inhibiting their disassembly. This leads to the production of microtubule bundles without normal function and to the stabilization of microtubules, which results in the inhibition of mitosis in cells. Docetaxel's binding to microtubules does not alter the number of protofilaments in the bound microtubules, a feature which differs from most spindle poisons currently in clinical use.

Docetaxel, a semisynthetic taxane, has exhibited significant single-agent activity against prostatic tumors. In phase I/II studies, single-agent docetaxel and the combination of docetaxel plus estramustine were effective in inducing prostate-specific antigen reductions of > or = 50% in men with androgen-independent prostate cancer (AIPC). The underlying reason for docetaxel's clinical activity against prostate cancer has been a focus of ongoing research. Docetaxel is believed to have a twofold mechanism of antineoplastic activity: (1) inhibition of microtubular depolymerization, and (2) attenuation of the effects of bcl-2 and bcl-xL gene expression. Taxane-induced microtubule stabilization arrests cells in the G(2)M phase of the cell cycle and induces bcl-2 phosphorylation, thereby promoting a cascade of events that ultimately leads to apoptotic cell death. In preclinical studies, docetaxel had a higher affinity for tubulin and was shown to be a more potent inducer of bcl-2 phosphorylation than paclitaxel. Laboratory evidence also supports the clinical evaluation of docetaxel-based combinations that include agents such as trastuzumab and/or estramustine. The pathways for docetaxel-induced apoptosis appear to differ in androgen-dependent and androgen-independent prostate cancer cells. Further elucidation of these differences will be instrumental in designing targeted regimens for the treatment of localized and advanced prostate cancer.

KEGG Target based Classification of Drugs

Cellular process

Cytoskeleton

TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Docetaxel was eliminated in urine and feces following oxidative metabolism of the tert-butyl ester group, but fecal excretion was the main elimination route. Within 7 days, urinary and fecal excretion accounted for approximately 6% and 75% of the administered radioactivity, respectively. In the first 48 hours, approximately 80% of the radioactivity recovered was excreted in feces. One major and three minor metabolites were excreted at this point, with less than 8% as the unchanged drug.

Docetaxel has a steady-state volume of distribution of 113 L. Its pharmacokinetic profile is consistent with a three-compartment pharmacokinetic model.

After the administration of 20–115 mg/m2 of intravenous docetaxel to cancer patients, the total body clearance was 21 L/h/m2. In patients aged 1 to 20 years with solid tumors that received 55 mg/m2 to 235 mg/m2 of docetaxel in a 1-hour intravenous infusion every 3 weeks, clearance was 17.3 L/h/m2.

The initial rapid decline represents distribution to the peripheral compartments and the late (terminal) phase is due, in part, to a relatively slow efflux of docetaxel from the peripheral compartment. Mean steady state volume of distribution was 113 L. In vitro studies showed that docetaxel is about 94% protein bound, mainly to alpha1-acid glycoprotein, albumin, and lipoproteins. In three cancer patients, the in vitro binding to plasma proteins was found to be approximately 97%. Dexamethasone does not affect the protein binding of docetaxel.

A study of (14)C-docetaxel was conducted in three cancer patients. Docetaxel was eliminated in both the urine and feces following oxidative metabolism of the tert-butyl ester group, but fecal excretion was the main elimination route. Within 7 days, urinary and fecal excretion accounted for approximately 6% and 75% of the administered radioactivity, respectively. About 80% of the radioactivity recovered in feces is excreted during the first 48 hours as 1 major and 3 minor metabolites with very small amounts (less than 8%) of unchanged drug.

The pharmacokinetics of docetaxel have been evaluated in cancer patients after administration of 20 mg/m2 to 115 mg/sq m in phase 1 studies. The area under the curve (AUC) was dose proportional following doses of 70 mg/sq m to 115 mg/sq m with infusion times of 1 to 2 hours. Docetaxel's pharmacokinetic profile is consistent with a three-compartment pharmacokinetic model, with half-lives for the alpha, beta, and gamma phases of 4 min, 36 min, and 11.1 hr, respectively. Mean total body clearance was 21 L/hr/sq m.

It is not known whether docetaxel is excreted in human milk.

Metabolism Metabolites

Docetaxel, a potent antimicrotubule agent widely used in the treatment of ovarian, breast and lung cancer, is extensively metabolized in various animal species, including humans. The metabolism of docetaxel to its primary metabolite, hydroxydocetaxel, is mediated by cytochrome P450 isozymes CYP3A2 and CYP3A4 in rats and humans, respectively....

In vitro drug interaction studies revealed that docetaxel is metabolized by the CYP3A4 isoenzyme, and its metabolism may be modified by the concomitant administration of compounds that induce, inhibit, or are metabolized by cytochrome P450 3A4.

Docetaxel has known human metabolites that include Hydroxy-Docetaxel.

Hepatic. In vitro drug interaction studies revealed that docetaxel is metabolized by the CYP3A4 isoenzyme (1 major, 3 minor metabolites). Route of Elimination: Docetaxel was eliminated in both the urine and feces following oxidative metabolism of the tert-butyl ester group, but fecal excretion was the main elimination route. Within 7 days, urinary and fecal excretion accounted for approximately 6% and 75% of the administered radioactivity, respectively. Half Life: Dose-dependent. Doses of 70 mg per square meter of body surface area (mg/m 2 ) or higher produce a triphasic elimination profile. With lower doses, assay limitations precluded detection of the terminal elimination phase. The half-life of the alpha, beta, and gamma phase are 4 minutes, 36 minutes, and 11.1 hours, respectively.

Wikipedia

Carbimazole

Drug Warnings

/BOXED WARNING/ WARNING: HEPATOTOXICITY. Taxotere should not be given to patients with bilirubin > upper limit of normal (ULN), or to patients with AST and/or ALT >1.5 x ULN concomitant with alkaline phosphatase >2.5 x ULN. Patients with elevations of bilirubin or abnormalities of transaminase concurrent with alkaline phosphatase are at increased risk for the development of grade 4 neutropenia, febrile neutropenia, infections, severe thrombocytopenia, severe stomatitis, severe skin toxicity, and toxic death. Patients with isolated elevations of transaminase >1.5 x ULN also had a higher rate of febrile neutropenia grade 4 but did not have an increased incidence of toxic death. Bilirubin, AST or ALT, and alkaline phosphatase values should be obtained prior to each cycle of Taxotere therapy

/BOXED WARNING/ WARNING: NEUTROPENIA. Taxotere therapy should not be given to patients with neutrophil counts of <1500 cells/cu mm. In order to monitor the occurrence of neutropenia, which may be severe and result in infection, frequent blood cell counts should be performed on all patients receiving Taxotere.

/BOXED WARNING/ WARNING: HYPERSENSITIVITY REACTIONS. Severe hypersensitivity reactions characterized by generalized rash/erythema, hypotension and/or bronchospasm, or very rarely fatal anaphylaxis, have been reported in patients who received a 3-day dexamethasone premedication. Hypersensitivity reactions require immediate discontinuation of the Taxotere infusion and administration of appropriate therapy Taxotere must not be given to patients who have a history of severe hypersensitivity reactions to Taxotere or to other drugs formulated with polysorbate 80.

For more Drug Warnings (Complete) data for DOCETAXEL (45 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Docetaxel is ... prepared by a semisynthetic process that starts from 10-deacetylbaccatin III. After protection of the 7- and 10-hydroxy groups by 2,2,2-trichloroethoxycarbonyl (Troc) groups, the 13-hydroxy group is esterified with threo-2-(1-ethoxyethoxy)-3-(tert-butoxycarbonylamino)-3-phenylpropionic acid. The latter is obtained from tert-butyl cis-3-phenylglycidate (made by Darzens condensation of benzaldehyde with tert-butyl chloroacetate) by reaction with sodium azide, ester hydrolysis, and finally catalytic hydrogenation.

Preparation: M. Colins et al., European Patent Office patent 253738; eidem, United States of America patent 4814470 (1988, 1989 both to Rhone-Poulenc Sante);

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

Additive bone marrow depression may occur; dosage reduction may be required when two or more bone marrow depressants, including radiation, are used concurrently or consecutively.

Docetaxel is a CYP3A4 substrate. In vitro studies have shown that the metabolism of docetaxel may be modified by the concomitant administration of compounds that induce, inhibit, or are metabolized by cytochrome P450 3A4.

/Concurrent use with other immunosuppressants, such as: azathioprine; chlorambucil; corticosteroids, glucocorticoid; cyclophosphamide; cyclosporine; mercaptopurine; muromonab CD-3; tacrolimus/ with docetaxel may increase the risk of infection.

For more Interactions (Complete) data for DOCETAXEL (12 total), please visit the HSDB record page.

Dates

raloxifene-targeted poly(styrene maleic acid)-poly (amide-ether-ester-imide)

co-polymeric nanomicelles loaded with docetaxel in breast cancer-bearing mice.

Invest New Drugs. 2017 Nov 27. doi: 10.1007/s10637-017-0533-1. [Epub ahead of

print] PubMed PMID: 29177974.

2: Miyake H, Matsushita Y, Tamura K, Motoyama D, Ito T, Sugiyama T, Otsuka A.

Impact of prior androgen receptor-axis-targeted agents on the clinical activity

of subsequent docetaxel in patients with metastatic castration-resistant prostate

cancer: comparative assessment between abiraterone acetate and enzalutamide. Med

Oncol. 2017 Nov 21;34(12):200. doi: 10.1007/s12032-017-1060-9. PubMed PMID:

29164346.

3: Doddapaneni R, Patel K, Chowdhury N, Singh M. Reversal of drug-resistance by

noscapine chemo-sensitization in docetaxel resistant triple negative breast

cancer. Sci Rep. 2017 Nov 20;7(1):15824. doi: 10.1038/s41598-017-15531-1. PubMed

PMID: 29158480.

4: Ren G, Chen P, Tang J, Wang R, Duan S, Wang R, Xie Y, Zhang S. Construction

and cellular uptake evaluation of redox-responsitive docetaxel prodrug

self-assembled nanoparticles. Drug Dev Ind Pharm. 2017 Nov 21:1-30. doi:

10.1080/03639045.2017.1405435. [Epub ahead of print] PubMed PMID: 29157014.

5: Su CY, Liu JJ, Ho YS, Huang YY, Hung-Shu Chang V, Liu DZ, Chen LC, Ho HO, Sheu

MT. Development and Characterization of Docetaxel-Loaded Lecithin-Stabilized

Micellar Drug Delivery System (L(sb)MDDs) for Improving the Therapeutic Efficacy

and Reducing Systemic Toxicity. Eur J Pharm Biopharm. 2017 Nov 14. pii:

S0939-6411(17)30945-1. doi: 10.1016/j.ejpb.2017.11.006. [Epub ahead of print]

PubMed PMID: 29154834.

6: Milbar N, Kates M, Chappidi MR, Pederzoli F, Yoshida T, Sankin A, Pierorazio

PM, Schoenberg MP, Bivalacqua TJ. Oncological Outcomes of Sequential Intravesical

Gemcitabine and Docetaxel in Patients with Non-Muscle Invasive Bladder Cancer.

Bladder Cancer. 2017 Oct 27;3(4):293-303. doi: 10.3233/BLC-170126. PubMed PMID:

29152553; PubMed Central PMCID: PMC5676758.

7: Zhu Y, Zhang W, Li Q, Li Q, Qiu B, Liu H, Liu M, Hu Y. A Phase II Randomized

Controlled Trial: Definitive Concurrent Chemoradiotherapy with Docetaxel Plus

Cisplatin versus 5-Fluorouracil plus Cisplatin in Patients with Oesophageal

Squamous Cell Carcinoma. J Cancer. 2017 Oct 10;8(18):3657-3666. doi:

10.7150/jca.20053. eCollection 2017. PubMed PMID: 29151952; PubMed Central PMCID:

PMC5688918.

8: Tsuchiya Y, Ushijima K, Noguchi T, Okada N, Hayasaka JI, Jinbu Y, Ando H, Mori

Y, Kusama M, Fujimura A. Influence of a dosing-time on toxicities induced by

docetaxel, cisplatin and 5-fluorouracil in patients with oral squamous cell

carcinoma; a cross-over pilot study. Chronobiol Int. 2017 Nov 16:1-6. doi:

10.1080/07420528.2017.1392551. [Epub ahead of print] PubMed PMID: 29144178.

9: Tsai CH, Tzeng SF, Hsieh SC, Yang YC, Hsiao YW, Tsai MH, Hsiao PW. A

standardized herbal extract mitigates tumor inflammation and augments

chemotherapy effect of docetaxel in prostate cancer. Sci Rep. 2017 Nov

15;7(1):15624. doi: 10.1038/s41598-017-15934-0. PubMed PMID: 29142311; PubMed

Central PMCID: PMC5688072.

10: Kawasaki K, Takeuchi D, Kaneko T, Miura S, Kamiya J, Miyahara Y, Yoshimura K,

Ogata A. [A Case of Advanced Gastric Cancer Responding to Neoadjuvant

Chemotherapy with Docetaxel, Cisplatin, and 5-Fluorouracil, Leading to a

Pathological Complete Response]. Gan To Kagaku Ryoho. 2017 Nov;44(11):1017-1020.

Japanese. PubMed PMID: 29138379.